(2,6-Dihydroxyphenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

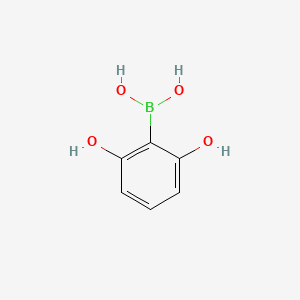

Structure

2D Structure

Properties

IUPAC Name |

(2,6-dihydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIZIJMWGZWBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657019 | |

| Record name | (2,6-Dihydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848409-34-7 | |

| Record name | (2,6-Dihydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,6-Dihydroxyphenyl)boronic acid chemical properties

An In-Depth Technical Guide to (2,6-Dihydroxyphenyl)boronic acid: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is an organoboron compound featuring a boronic acid functional group flanked by two hydroxyl moieties in the ortho positions of a phenyl ring.[1] This unique substitution pattern imparts a fascinating and complex set of chemical properties that distinguish it from its meta- and para-isomers and from unsubstituted phenylboronic acid. The proximate hydroxyl groups introduce significant steric and electronic effects, primarily through the potential for strong intramolecular hydrogen bonding, which governs the molecule's stability, acidity, and reactivity.[2][3]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, synthesis, handling, and unique reactivity profile, with a particular focus on the mechanistic implications of its ortho-disubstitution in key chemical transformations.

Core Physicochemical Properties

The defining characteristic of this compound is the interplay between the Lewis acidic boronic acid group and the adjacent Brønsted-Lowry acidic hydroxyl groups. This relationship is critical to understanding its behavior in solution and in reactions.

Structural & Electronic Profile

The molecule consists of a planar phenyl ring with an sp²-hybridized boron atom.[4] The two ortho-hydroxyl groups create a sterically crowded environment around the boron center and can act as hydrogen bond donors to the boronic acid's hydroxyls. This intramolecular hydrogen bonding stabilizes the tetrahedral boronate form [B(OH)₃]⁻, which can lead to an increase in acidity compared to isomers where this interaction is not possible.[2]

Caption: Intramolecular hydrogen bonding in this compound.

Quantitative Data Summary

While extensive experimental data is limited, predicted values provide a useful baseline for understanding the compound's properties.

| Property | Value | Source |

| Molecular Formula | C₆H₇BO₄ | [1][5] |

| Molecular Weight | 153.93 g/mol | [1] |

| CAS Number | 848409-34-7 | [1][6] |

| Predicted pKa | 8.69 ± 0.58 | [7] |

| Predicted Density | 1.51 ± 0.1 g/cm³ | [7] |

| Predicted Boiling Point | 400.5 ± 55.0 °C | [7] |

| Appearance | Yellow powder | [1] |

The presence of three polar hydroxyl groups suggests that this compound has enhanced solubility in polar solvents compared to unsubstituted phenylboronic acid.[1]

Synthesis and Handling

The synthesis of hydroxyphenylboronic acids requires careful strategy to prevent unwanted side reactions involving the acidic phenolic protons.

General Synthetic Approach

A common route involves the protection of the hydroxyl groups, followed by metal-halogen exchange to form an organometallic intermediate, which is then quenched with a borate ester.[8]

-

Protection: The starting material, 2,6-dibromophenol, would first have its hydroxyl group protected. Common protecting groups for phenols include methoxymethyl (MOM), benzyl (Bn), or silyl ethers.

-

Borylation: The protected dibromophenol can then undergo a Grignard reaction or, more commonly, a lithium-halogen exchange with an organolithium reagent (e.g., n-BuLi) at low temperature. This is followed by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Deprotection & Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to the boronic acid and simultaneously removes the protecting group(s) to yield the final product.

Hypothetical Experimental Protocol: Synthesis from 1,3-Dimethoxybenzene

This protocol describes a plausible synthesis starting from the readily available 2,6-dimethoxyphenylboronic acid, which involves a final deprotection step.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-dimethoxyphenylboronic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable dry solvent, such as dichloromethane (DCM), at 0 °C.

-

Deprotection: Add a solution of boron tribromide (BBr₃) (2.5 eq) in DCM dropwise to the stirred solution at 0 °C. The reaction is highly exothermic and releases HBr gas.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding it to a mixture of ice and water.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Stability and Handling

Like many boronic acids, this compound is susceptible to dehydration to form a cyclic trimer known as a boroxine.[4] It should be stored in a cool, dry place under an inert atmosphere to maintain its integrity.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the steric and electronic consequences of its ortho-disubstitution.

The "Ortho-Effect": Steric Hindrance

The two hydroxyl groups flanking the boronic acid create significant steric bulk. This steric congestion is a primary determinant of its reactivity, particularly in cross-coupling reactions. In Suzuki-Miyaura couplings, ortho-substituted arylboronic acids are known to react sluggishly or not at all, as the steric hindrance impedes the crucial transmetalation step where the aryl group is transferred to the palladium catalyst.[9][10] This effect is even more pronounced with two ortho-substituents.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[11][12] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[12]

For this compound, the transmetalation step is severely hindered. The base-activated boronate complex struggles to approach the palladium center due to the bulky ortho-hydroxyl groups, dramatically slowing the reaction rate compared to less substituted analogues.[10]

References

- 1. CAS 848409-34-7: Boronic acid,B-(2,6-dihydroxyphenyl)- [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (2,5-Dihydroxyphenyl)boronic acid (1238196-68-3) for sale [vulcanchem.com]

- 5. PubChemLite - 2,6-dihydroxybenzeneboronic acid (C6H7BO4) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of (2,6-Dihydroxyphenyl)boronic Acid

Introduction: Unveiling the Potential of (2,6-Dihydroxyphenyl)boronic Acid

This compound is an organoboron compound that is increasingly capturing the attention of researchers in drug development and materials science. Its unique structure, featuring a boronic acid moiety flanked by two hydroxyl groups on a phenyl ring, suggests a rich and complex chemical profile.[1] The boronic acid group is a versatile functional handle, renowned for its role in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Furthermore, the di-hydroxyl substitution pattern is anticipated to significantly influence its solubility, stability, and interaction with biological systems.[1][2]

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. As specific experimental data for this compound is not extensively available in public literature, this document serves as both a predictive guide based on the established chemistry of analogous compounds and a practical manual detailing robust protocols for its empirical characterization. For researchers and drug development professionals, a thorough understanding of these parameters is the bedrock of successful application, from reaction optimization and formulation to predicting in vivo behavior.

I. Physicochemical Properties: An Expert's Perspective

The chemical persona of this compound is dominated by the interplay between the acidic boronic acid group and the two phenolic hydroxyl groups. This unique arrangement dictates its physical and reactive characteristics.

| Property | Expected Characteristics and Expert Insights |

| Molecular Formula | C₆H₇BO₄ |

| Molecular Weight | 153.93 g/mol |

| Appearance | Likely a white to off-white or yellow crystalline solid.[1] Color may vary with purity and exposure to light or air. |

| Acidity (pKa) | Phenylboronic acid has a pKa of approximately 8.8. The electron-donating hydroxyl groups at the ortho positions are expected to increase the electron density on the boron atom, potentially raising the pKa relative to the parent compound. However, intramolecular hydrogen bonding between the hydroxyl groups and the boronic acid moiety could influence this. Empirical determination is crucial. |

| Hydrogen Bonding | The presence of three hydrogen bond donors (two -OH from the phenyl ring and two from the boronic acid) and four acceptors makes this molecule highly capable of forming intra- and intermolecular hydrogen bonds. This will be a primary driver of its solubility in polar protic solvents.[1][2] |

II. Solubility Profile: From Prediction to Empirical Verification

The solubility of a compound is a critical parameter that influences its utility in both synthetic and biological contexts. The structural features of this compound suggest a nuanced solubility profile.

Predicted Solubility Behavior

The two hydroxyl groups are expected to enhance its polarity and aqueous solubility compared to unsubstituted phenylboronic acid.[2] The ability to form hydrogen bonds with water molecules should facilitate its dissolution in aqueous media, particularly at neutral to alkaline pH where the phenolic and boronic acid groups can be deprotonated, forming more soluble salts.

In organic solvents, its solubility will likely be highest in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF, where hydrogen bonding interactions can be established. It is expected to have limited solubility in non-polar solvents like hexanes and toluene.

Experimental Protocol for Solubility Determination

To move from prediction to concrete data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically and synthetically relevant solvents.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pHs, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with UV or MS detector

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Immediately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Caption: Plausible degradation pathways for this compound under stress conditions.

Analytical Method for Stability Studies

A robust, stability-indicating analytical method is paramount for separating the intact drug from its degradation products. Reversed-phase HPLC is a suitable technique.

Recommended HPLC Conditions:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the polar parent compound and potentially less polar degradation products.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. Diode array detection (DAD) is beneficial for assessing peak purity. Mass spectrometric (MS) detection is highly recommended for the identification of unknown degradation products.

IV. Handling and Storage Recommendations

Based on the anticipated stability profile of boronic acids, the following handling and storage conditions are recommended to ensure the long-term integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1]Protection from light is also advisable. Storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

V. Conclusion: A Foundation for Future Research

While the full experimental characterization of this compound is an ongoing endeavor for the scientific community, this guide provides a robust framework for its investigation. By understanding the underlying chemical principles of boronic acids and applying the detailed protocols within this document, researchers can confidently determine the solubility and stability of this promising compound. This foundational knowledge is indispensable for unlocking its full potential in the synthesis of novel therapeutics, advanced materials, and beyond.

VI. References

-

Vulcanchem. (2,5-Dihydroxyphenyl)boronic acid - 1238196-68-3. Available from: --INVALID-LINK--

-

Wikipedia. Protodeboronation. Available from: --INVALID-LINK--

-

ResearchGate. Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and... Available from: --INVALID-LINK--

-

ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: --INVALID-LINK--

-

National Institutes of Health. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Available from: --INVALID-LINK--

-

MedCrave online. Forced Degradation Studies. Available from: --INVALID-LINK--

-

Organic Chemistry Portal. Protodeboronations. Available from: --INVALID-LINK--

-

ResearchGate. Reagents and conditions: (a) variously substituted phenylboronic acid,... Available from: --INVALID-LINK--

-

CymitQuimica. CAS 848409-34-7: Boronic acid,B-(2,6-dihydroxyphenyl)-. Available from: --INVALID-LINK--

-

National Institutes of Health. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. Available from: --INVALID-LINK--

-

RJPT. Stability Indicating Forced Degradation Studies. Available from: --INVALID-LINK--

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: --INVALID-LINK--

-

BLD Pharm. 848409-34-7|this compound. Available from: --INVALID-LINK--

-

Benchchem. A Comparative Guide to Analytical Methods for the Characterization of Methylboronic Acid Derivatives. Available from: --INVALID-LINK--

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: --INVALID-LINK--

-

Sigma-Aldrich. (2,6-Difluoro-3-hydroxyphenyl)boronic acid | 957065-86-0. Available from: --INVALID-LINK--

-

National Institutes of Health. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available from: --INVALID-LINK--

References

A Technical Guide to the Spectroscopic Characterization of (2,6-Dihydroxyphenyl)boronic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2,6-dihydroxyphenyl)boronic acid, a key building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete set of publicly available experimental spectra for this specific molecule is not readily found in a single comprehensive source, this guide synthesizes predicted data, established spectroscopic principles, and comparative data from analogous compounds to provide a robust analytical framework.

Introduction to this compound

This compound, also known as 2,6-dihydroxybenzeneboronic acid, is an aromatic boronic acid containing a resorcinol moiety. Its chemical formula is C₆H₇BO₄ and it has a molecular weight of 153.93 g/mol .[2][3][4] The presence of two hydroxyl groups ortho to the boronic acid functionality imparts unique chemical properties, including its potential for intramolecular hydrogen bonding and its utility in the synthesis of complex organic molecules through reactions like the Suzuki-Miyaura coupling.[5] The boronic acid group also allows for reversible interactions with diols, making it a valuable component in the design of sensors and drug delivery systems.[1]

A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about its proton and carbon environments.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent can influence the chemical shifts of labile protons (hydroxyl and boronic acid protons).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram of NMR Data Acquisition Workflow

Caption: Workflow for acquiring NMR spectra.

¹H NMR Spectroscopic Data (Predicted)

Due to the lack of a publicly available experimental spectrum, the following is a predicted ¹H NMR spectrum analysis based on the structure of this compound and data from analogous compounds. The spectrum is expected to be relatively simple due to the symmetry of the molecule.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet | 2H | Ar-OH (Phenolic Hydroxyls) |

| ~8.0 - 9.0 | Singlet | 2H | B(OH )₂ (Boronic Acid Hydroxyls) |

| ~7.0 - 7.2 | Triplet | 1H | H-4 (Aromatic Proton) |

| ~6.3 - 6.5 | Doublet | 2H | H-3, H-5 (Aromatic Protons) |

Interpretation:

-

Aromatic Protons: The aromatic region will display a characteristic AX₂ spin system. The proton at the 4-position (H-4), being flanked by two identical protons, is expected to appear as a triplet. The protons at the 3 and 5-positions (H-3 and H-5) are chemically equivalent and will appear as a doublet due to coupling with H-4.

-

Hydroxyl Protons: The chemical shifts of the phenolic and boronic acid hydroxyl protons are highly dependent on the solvent, concentration, and temperature. They are expected to appear as broad singlets and may exchange with D₂O.

¹³C NMR Spectroscopic Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C -2, C -6 (Carbons attached to hydroxyl groups) |

| ~130 - 135 | C -4 (Aromatic methine carbon) |

| ~110 - 115 | C -3, C -5 (Aromatic methine carbons) |

| ~105 - 110 | C -1 (Carbon attached to the boronic acid group) |

Interpretation:

-

C-2 and C-6: These carbons, being attached to the highly electronegative oxygen atoms of the hydroxyl groups, are expected to be the most downfield shifted in the aromatic region.

-

C-1: The carbon atom directly attached to the boron atom (ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the boron nucleus and its chemical shift can be variable. In some cases, this signal may not be observed.[6]

-

C-3, C-5, and C-4: The remaining aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the electronic effects of the hydroxyl and boronic acid substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H and B-O bonds.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample can be placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

Diagram of IR Spectroscopy Workflow

Caption: Workflow for acquiring IR spectra.

Expected IR Absorption Bands

The following table summarizes the expected characteristic absorption bands in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Vibration |

| 3200 - 3600 | O-H stretching (phenolic and boronic acid) |

| ~1600, ~1470 | C=C stretching (aromatic ring) |

| 1310 - 1350 | B-O stretching (asymmetric) |

| ~1150 - 1250 | C-O stretching (phenolic) |

| ~700 - 900 | C-H out-of-plane bending (aromatic) |

Interpretation:

-

O-H Stretching: A broad and intense band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups.[7] The broadness of this peak is due to hydrogen bonding.

-

B-O Stretching: A strong absorption band around 1310-1350 cm⁻¹ is indicative of the asymmetric B-O stretching vibration, a key diagnostic peak for boronic acids.[7]

-

Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching vibrations in the 1470-1600 cm⁻¹ region.

-

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring are expected in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like this compound, which will likely produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of Mass Spectrometry Workflow

Caption: Workflow for acquiring mass spectra.

Predicted Mass Spectrometry Data

The predicted mass spectral data for this compound from PubChem is presented below.[8][9] The monoisotopic mass of the molecule is 154.04373 Da.[8]

Predicted m/z Values for Common Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.05101 |

| [M+Na]⁺ | 177.03295 |

| [M+K]⁺ | 193.00689 |

| [M+NH₄]⁺ | 172.07755 |

| [M-H]⁻ | 153.03645 |

| [M+HCOO]⁻ | 199.04193 |

| [M+CH₃COO]⁻ | 213.05758 |

Fragmentation Pattern:

Under harsher ionization conditions like EI, fragmentation of the molecular ion would be expected. Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) and the boronic acid group or parts of it. A significant fragment could correspond to the dihydroxyphenyl cation.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound. While a complete, experimentally verified dataset remains to be consolidated in the public domain, the analysis presented here, based on fundamental principles and comparative data, offers a valuable resource for scientists working with this important compound. The provided protocols and interpretations should aid in the successful identification and characterization of this compound in a research setting.

References

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000127) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 2,6-dihydroxybenzeneboronic acid (C6H7BO4) [pubchemlite.lcsb.uni.lu]

- 5. (2,5-Dihydroxyphenyl)boronic acid (1238196-68-3) for sale [vulcanchem.com]

- 6. rsc.org [rsc.org]

- 7. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Introduction: The Structural Significance of (2,6-Dihydroxyphenyl)boronic Acid

An In-Depth Technical Guide to the Crystal Structure Analysis of (2,6-Dihydroxyphenyl)boronic Acid

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of this compound. Intended for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind critical experimental choices, ensuring a robust and reproducible workflow. We will treat the target compound as a novel substance for which a crystal structure is not yet publicly deposited, thereby presenting a universal roadmap for the characterization of new boronic acid derivatives.

Boronic acids are a cornerstone of modern chemistry, renowned for their role in Suzuki-Miyaura cross-coupling reactions and their growing applications as sensors and therapeutic agents. The this compound molecule is of particular interest due to the ortho-positioning of its two hydroxyl groups relative to the boronic acid moiety. This specific arrangement presents a high potential for intricate intramolecular and intermolecular hydrogen bonding, which can dictate the compound's solid-state packing, solubility, stability, and ultimately, its utility in drug design or materials science.

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SC-XRD) is therefore not merely an academic exercise; it is a critical step in understanding and predicting the molecule's behavior. This guide outlines the complete workflow to achieve this goal, from initial synthesis to final data validation.

Synthesis and Prerequisite Characterization

A successful crystallographic analysis begins with a pure, well-characterized starting material. Contaminants or unexpected structural isomers can impede or entirely prevent the growth of high-quality single crystals.

Synthetic Protocol

The synthesis of dihydroxybenzeneboronic acids can be adapted from established methodologies. A common approach involves the reaction of a corresponding dihalobenzene with an organolithium reagent followed by quenching with a trialkyl borate.

Step-by-Step Synthesis Protocol:

-

Starting Material: Begin with 2,6-dibromophenol or a similarly protected derivative.

-

Lithiation: Dissolve the starting material in an anhydrous ethereal solvent (e.g., THF or Diethyl Ether) and cool the reaction vessel to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: Slowly add a solution of n-butyllithium (n-BuLi) dropwise to the cooled solution. The reaction is highly exothermic and must be controlled.

-

Borylation: After stirring for a designated period to ensure complete lithiation, slowly add triisopropyl borate or trimethyl borate to the reaction mixture.

-

Quenching and Hydrolysis: Allow the mixture to warm to room temperature, then quench with an aqueous acid (e.g., HCl). This hydrolyzes the borate ester to the desired boronic acid.

-

Extraction and Purification: Extract the product into an organic solvent. Purification is critical and may involve column chromatography or recrystallization from a suitable solvent system to achieve >99% purity.

Pre-Crystallization Quality Control

Before proceeding to crystallization trials, the identity and purity of the synthesized bulk material must be rigorously confirmed.

| Analytical Technique | Purpose | Expected Result for this compound |

| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and identify the presence of any organic impurities. | Signals corresponding to the aromatic protons and carbons, with chemical shifts influenced by the -OH and -B(OH)₂ groups. |

| ¹¹B NMR Spectroscopy | To confirm the presence and electronic environment of the boron atom. | A single, broad peak characteristic of a trigonal planar boronic acid. |

| FT-IR Spectroscopy | To identify key functional groups. | Broad O-H stretching bands (for both phenol and boronic acid), B-O stretching, and aromatic C-H/C=C vibrations. |

| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and exact mass of the molecule. | A molecular ion peak corresponding to the calculated exact mass of C₆H₇BO₄. |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess thermal stability and sample purity. | A sharp, single melting endotherm indicating a pure crystalline substance. |

The Art of Crystallization: From Powder to Diffraction-Quality Single Crystals

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires screening multiple conditions. The goal is to encourage molecules to slowly and methodically assemble into a perfectly ordered lattice.

General Principles

Successful crystallization relies on creating a supersaturated solution from which the solute can slowly precipitate in an ordered fashion. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal analysis.

Recommended Crystallization Workflow

The following workflow provides a systematic approach to screening for optimal crystallization conditions.

Caption: Systematic workflow for screening and selecting single crystals.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Choose a diverse range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, water, and mixtures thereof). The ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial. Cover the vial with a cap containing a few pinholes. Place it in a vibration-free environment and allow the solvent to evaporate slowly over several days or weeks.

-

Vapor Diffusion:

-

Liquid-Vapor: Dissolve the compound in a small volume of a "good" solvent and place this inside a larger, sealed container. In the larger container, place a reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

Solid-Vapor: Place the solid compound in a vial and place this vial inside a larger chamber containing a solvent in which the compound is sparingly soluble. The solvent vapor will slowly solvate the solid, forming a micro-environment of saturated solution on the solid's surface from which crystals can grow.

-

-

Crystal Harvesting: Once crystals appear, they should be carefully harvested using a cryo-loop and immediately prepared for mounting on the diffractometer.

Single-Crystal X-ray Diffraction: Elucidating the Structure

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. It involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

Caption: The core workflow of a single-crystal X-ray diffraction experiment.

Step-by-Step Data Collection and Refinement Protocol:

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage and reduce thermal motion.

-

Unit Cell Determination: The mounted crystal is placed on the diffractometer. A short series of diffraction images are collected to locate the diffraction spots and determine the dimensions and symmetry of the unit cell—the smallest repeating unit of the crystal lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording hundreds or thousands of diffraction images.

-

Data Reduction and Integration: The raw images are processed to measure the intensity and position of each diffraction spot. This data is corrected for experimental factors to produce a reflection file.

-

Structure Solution: This is the most critical computational step. The "phase problem" is solved using statistical methods (direct methods) or other algorithms to generate an initial electron density map, from which the positions of the atoms can be inferred.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal displacement parameters, and occupancy to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are often located from the difference electron density map or placed in calculated positions.

-

Validation: The final structural model is rigorously validated using software like checkCIF to ensure it conforms to crystallographic standards and is chemically sensible.

Interpreting the Structure: Expected Features and Supramolecular Chemistry

While the exact structure must be determined experimentally, the known chemistry of boronic acids and phenols allows us to predict key structural features. Boronic acids rarely exist as monomers in the solid state. They typically form hydrogen-bonded dimers or trimers.

Caption: Common supramolecular motifs of boronic acids in the solid state.

Key Structural Questions to Address:

-

Hydrogen Bonding Network: Does the molecule form the common hydrogen-bonded dimer through its boronic acid groups? How do the two phenolic hydroxyl groups participate in the wider hydrogen-bonding network? Do they form intramolecular H-bonds with the boronic acid, or do they exclusively participate in intermolecular interactions?

-

Molecular Conformation: What is the torsion angle between the plane of the phenyl ring and the C-B(OH)₂ plane? This angle is crucial for understanding steric and electronic effects.

-

Crystal Packing: How do the supramolecular units pack in three dimensions? Are there any π-π stacking interactions between the aromatic rings?

-

Polymorphism: Could different crystallization conditions lead to different crystal forms (polymorphs) with distinct packing and properties? This is a critical consideration in pharmaceutical development.

Conclusion and Reporting

Following this comprehensive workflow—from meticulous synthesis and purification to systematic crystallization screening and high-resolution single-crystal X-ray diffraction—provides the only unambiguous method to determine the solid-state structure of this compound. The resulting crystal structure file (in CIF format) is a foundational piece of data. It enables a deeper understanding of the molecule's properties and serves as a crucial input for computational modeling, rational drug design, and materials engineering. Adherence to the standards set by the International Union of Crystallography (IUCr) in reporting these findings ensures their integrity and value to the broader scientific community.

(2,6-Dihydroxyphenyl)boronic acid CAS number 848409-34-7

An In-Depth Technical Guide to (2,6-Dihydroxyphenyl)boronic acid

Abstract

This compound (CAS No. 848409-34-7) is a versatile organoboron compound that is garnering significant interest within the scientific community. Its unique molecular architecture, featuring a boronic acid moiety flanked by two hydroxyl groups on a phenyl ring, imparts distinct chemical properties that are highly advantageous in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, stability, and core applications. We delve into the mechanistic underpinnings of its utility in palladium-catalyzed cross-coupling reactions, its role as a scaffold in drug discovery, and its potential in the development of advanced chemical sensors. Detailed experimental protocols and safety considerations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable reagent.

Introduction and Molecular Overview

This compound is an aromatic boronic acid characterized by a B(OH)₂ group and two hydroxyl (-OH) groups positioned ortho to the carbon-boron bond. This specific substitution pattern is critical to its reactivity and utility. The boronic acid group is a versatile functional handle, most renowned for its role in the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.[1][2] The adjacent hydroxyl groups can influence the electronic properties of the boronic acid, enhance solubility in polar solvents, and participate in intramolecular hydrogen bonding, thereby modulating the compound's stability and reactivity.[3][4]

Boronic acids, in general, are recognized as important building blocks in modern chemistry due to their stability, low toxicity, and broad functional group tolerance.[5] In medicinal chemistry, the boronic acid moiety is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), where it forms a reversible covalent bond with the catalytic serine residue of the target enzyme.[5][6] The presence of the dihydroxy functionality on this specific scaffold offers additional points for interaction with biological targets, making it a compelling candidate for library synthesis and lead optimization in drug discovery programs.[7]

Structural Analysis

The core of this compound features an sp²-hybridized boron atom, which imparts Lewis acidic character.[4] In aqueous solutions at physiological pH, it exists predominantly in its neutral, trigonal planar form. However, at higher pH, it can accept a hydroxide ion to form a more nucleophilic, anionic tetrahedral boronate species, a crucial step for transmetalation in the Suzuki-Miyaura catalytic cycle.[5][8]

Caption: Structure of this compound.

Physicochemical and Safety Data

A summary of the key properties and identifiers for this compound is presented below. This data is essential for experimental design, safety assessment, and regulatory compliance.

| Property | Value | Reference(s) |

| CAS Number | 848409-34-7 | [3][9] |

| Molecular Formula | C₆H₇BO₄ | [3][9] |

| Molecular Weight | 153.93 g/mol | [10][11] |

| MDL Number | MFCD09998727 | [10][11] |

| Appearance | Yellow powder | [3] |

| Purity | Typically available as ≥95% | [3] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C, under inert atmosphere. | [10][12] |

| SMILES Code | OB(O)C1=C(O)C=CC=C1O | [10] |

| InChI Key | ACIZIJMWGZWBDP-UHFFFAOYSA-N | [13][14] |

Safety and Handling

As with all laboratory chemicals, this compound should be handled in accordance with good industrial hygiene and safety practices.[12]

-

Hazard Identification: The compound is classified as an irritant and may be harmful if swallowed.[11][14] For related compounds, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16] Gloves must be inspected before use and disposed of properly after handling.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid dust formation.[17][18]

-

First Aid Measures:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[17]

Synthesis and Purification

The synthesis of hydroxyphenylboronic acids typically involves strategies that accommodate the reactive phenolic hydroxyl groups. A common and industrially scalable approach starts from the corresponding bromophenol, which is more readily available and cost-effective.[19] The hydroxyl groups must be protected before the borylation step to prevent them from interfering with the organometallic intermediates.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Bromophenol Derivative

This protocol is a representative example adapted from established methods for synthesizing hydroxyphenylboronic acids.[19]

Objective: To synthesize this compound from a protected 2-bromo-1,3-dihydroxybenzene precursor.

Step 1: Protection of Hydroxyl Groups

-

Rationale: The acidic protons of the hydroxyl groups would quench the highly basic organometallic reagent required for borylation. A protecting group like tert-Butyloxycarbonyl (BOC) is used as it is stable to the reaction conditions but easily removed during acidic workup.[4][19]

-

Dissolve the 2-bromo-1,3-dihydroxybenzene starting material in a suitable aprotic solvent (e.g., THF, DCM).

-

Add a base (e.g., Triethylamine, DMAP) followed by the protecting group reagent (e.g., Di-tert-butyl dicarbonate).

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Perform an aqueous workup and purify the protected intermediate, for example, by column chromatography.

Step 2: Lithium-Halogen Exchange and Borylation

-

Rationale: An organolithium reagent like n-butyllithium is used to perform a lithium-halogen exchange with the aryl bromide at low temperatures. This forms a highly nucleophilic aryllithium species, which then attacks the electrophilic boron atom of a trialkyl borate.[19][20]

-

Dissolve the protected aryl bromide in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (e.g., 2.2 equivalents) dropwise, maintaining the low temperature.

-

After stirring for approximately 1 hour, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

-

Rationale: The addition of aqueous acid serves two purposes: it hydrolyzes the boronate ester intermediate to the desired boronic acid and simultaneously cleaves the acid-labile BOC protecting groups.[19]

-

Cool the reaction mixture in an ice bath and cautiously quench by adding aqueous acid (e.g., 2M HCl).

-

Stir vigorously for 1-2 hours until hydrolysis and deprotection are complete.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

Rationale: Purification is necessary to remove unreacted starting materials and side products, yielding the final product with high purity.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) or by silica gel column chromatography.

-

Dry the purified solid under vacuum to yield this compound.

Key Applications and Reaction Mechanisms

The unique structure of this compound makes it a valuable reagent in several key areas of chemical research and development.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[1][2] this compound serves as an excellent coupling partner in these reactions.

Mechanism: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[8][21]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base to form a tetrahedral boronate. This species then transfers its organic group (the 2,6-dihydroxyphenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The ortho-hydroxyl groups can potentially act as directing groups or ligands for the palladium catalyst, which may influence the reaction's efficiency and selectivity.[4] This makes the reagent particularly useful for synthesizing complex biaryl structures that are prevalent in pharmaceuticals and functional materials.[1]

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are considered privileged structures in medicinal chemistry.[5][22] Their ability to act as transition-state analogs allows them to serve as potent, reversible inhibitors of serine proteases, threonine proteases, and β-lactamases.[20][23]

-

Enzyme Inhibition: The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of a catalytic serine or threonine residue in an enzyme's active site, mimicking the transition state of substrate hydrolysis.[23] This mechanism is central to the action of drugs like Bortezomib.[6]

-

Scaffold for Library Synthesis: this compound provides a rigid scaffold with multiple functionalization points. The boronic acid can be used in coupling reactions, while the two hydroxyl groups can be derivatized to explore the chemical space around a biological target.[22]

-

Bioisostere: The boronic acid group is often considered a bioisostere of the carboxylic acid group, offering a different geometric and electronic profile while maintaining the ability to engage in key hydrogen bonding interactions.[5]

Chemical Sensing and Supramolecular Chemistry

A fundamental property of boronic acids is their ability to form reversible covalent complexes with 1,2- and 1,3-diols, such as those found in saccharides (e.g., glucose).[3][4] This interaction forms a five- or six-membered cyclic boronate ester.

Caption: Reversible complexation of a boronic acid with a diol.

This property is the basis for using boronic acid-functionalized molecules in:

-

Glucose Sensors: Changes in glucose concentration shift the equilibrium, which can be transduced into a measurable optical or electrochemical signal.[4]

-

Biomolecule Separation: Boronate affinity chromatography is a powerful technique for purifying cis-diol-containing biomolecules like glycoproteins and RNA.[24]

The dihydroxy substitution on the phenyl ring of the title compound could potentially modulate the binding affinity and pH sensitivity of this complexation, offering a tunable platform for sensor development.

Stability, Storage, and Advanced Formulations

A significant challenge in working with boronic acids is their potential instability. They are susceptible to degradation pathways such as oxidation and protodeboronation (cleavage of the C-B bond).[25][26]

-

Oxidative Instability: Boronic acids can be oxidized by reactive oxygen species, a process that can be problematic in biological contexts.[25][26] Proper storage under an inert atmosphere helps mitigate this.[12]

-

Protodeboronation: This process, often catalyzed by acid, base, or metal catalysts, replaces the boronic acid group with a hydrogen atom. It can be a significant competing pathway during cross-coupling reactions, reducing yields.[27]

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process is typically reversible upon addition of water.[4]

To address these stability issues, more stable surrogates have been developed. N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that can be stored long-term on the benchtop. Under the basic conditions of a Suzuki coupling, they undergo slow hydrolysis to release the unstable boronic acid in situ, maintaining a low, steady concentration that favors cross-coupling over degradation.[27] For researchers working with particularly sensitive systems or seeking maximum reproducibility, converting this compound to its MIDA boronate derivative is a highly recommended strategy.

Conclusion

This compound is a multifunctional chemical tool with significant potential for innovation in both synthetic and medicinal chemistry. Its value is derived from the synergistic interplay between the versatile boronic acid moiety and the ortho-dihydroxy substitution pattern. As a key building block for Suzuki-Miyaura coupling, it enables the construction of complex molecular architectures. In drug discovery, it serves as a valuable scaffold and a potential enzyme inhibitor. While its handling requires attention to stability, established protocols and the availability of stable surrogates like MIDA boronates make it an accessible and powerful reagent for advanced research. This guide has provided the foundational knowledge for scientists to confidently and effectively incorporate this compound into their experimental workflows.

References

- 1. nbinno.com [nbinno.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. CAS 848409-34-7: Boronic acid,B-(2,6-dihydroxyphenyl)- [cymitquimica.com]

- 4. (2,5-Dihydroxyphenyl)boronic acid (1238196-68-3) for sale [vulcanchem.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. calpaclab.com [calpaclab.com]

- 10. 848409-34-7|this compound|BLD Pharm [bldpharm.com]

- 11. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 12. aaronchem.com [aaronchem.com]

- 13. PubChemLite - 2,6-dihydroxybenzeneboronic acid (C6H7BO4) [pubchemlite.lcsb.uni.lu]

- 14. 848409-34-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 15. (2,6-Difluoro-3-hydroxyphenyl)boronic acid | 957065-86-0 [sigmaaldrich.com]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2,6-Dihydroxybenzeneboronic Acid

Introduction

In the landscape of modern organic synthesis and materials science, arylboronic acids stand out as exceptionally versatile reagents. Their stability, low toxicity, and broad functional group tolerance have made them indispensable tools, particularly in palladium-catalyzed cross-coupling reactions. Among these, 2,6-dihydroxybenzeneboronic acid, also known as γ-resorcylic acid, presents a unique structural motif. The presence of two hydroxyl groups ortho to the boronic acid moiety imparts distinct reactivity, electronic properties, and coordination capabilities.

This guide offers a comprehensive technical overview of 2,6-dihydroxybenzeneboronic acid, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and key applications, providing field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Physicochemical and Spectroscopic Profile

Understanding the core properties of a reagent is fundamental to its effective application. 2,6-Dihydroxybenzeneboronic acid is typically an off-white to light-brown crystalline solid. The dual hydroxyl groups significantly influence its solubility, acidity, and electronic nature compared to simpler phenylboronic acids.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BO₄ | [1] |

| Molecular Weight | 154.12 g/mol | [2] |

| CAS Number | Not available for the boronic acid, 303-07-1 for the parent acid | [2][3][4] |

| Melting Point | 165 °C (for 2,6-dihydroxybenzoic acid) | [2][5] |

| Appearance | Off-white chunks/solid | [2] |

| Solubility | Soluble in water (9.56 mg/mL), ethanol, and diethyl ether. | [2][4] |

| pKa | Data available in IUPAC Digitized pKa Dataset. | [2] |

Note: Some properties listed, like the CAS number and melting point, often refer to the closely related 2,6-dihydroxybenzoic acid, from which the boronic acid can be synthesized. It is crucial to verify the data for the specific boronic acid compound from the supplier.

Synthesis and Purification Methodologies

The preparation of 2,6-dihydroxybenzeneboronic acid is not as direct as for many other boronic acids due to the reactive nature of the hydroxyl groups. A common conceptual pathway involves the protection of the hydroxyl groups, followed by lithiation/bromination and subsequent borylation, and finally deprotection. However, a more direct and industrially relevant approach is the carboxylation of resorcinol, which serves as a key precursor.

One established method involves the direct carboxylation of resorcinol using carbon dioxide under pressure, a variation of the Kolbe-Schmitt reaction.[6][7] This method, while effective, requires careful control of reaction conditions to favor the formation of the 2,6-disubstituted product over its 2,4-isomer.[6][7]

Representative Synthetic Protocol: Modified Kolbe-Schmitt Carboxylation

This protocol is a conceptual illustration of a high-pressure carboxylation reaction.

Causality and Insights:

-

Solvent Choice: The use of an ethanol/water mixture helps to dissolve the resorcinol and the alkali salt, facilitating a homogeneous reaction environment.[6]

-

Alkali Metal Salt: Anhydrous potassium carbonate acts as a base to form the resorcinol phenoxide, which is the active nucleophile that attacks CO₂.[6][7]

-

Pressure & Temperature: High pressure and temperature are necessary to overcome the activation energy for the carboxylation of the aromatic ring.[6][7]

-

Isomer Control: The formation of the 2,4-dihydroxybenzoic acid byproduct is a common issue. The protocol includes a specific reflux step in an acidic aqueous solution to selectively decompose this unwanted isomer.[6]

-

Purification: Precipitation by acidification is a standard and effective method for isolating the desired carboxylic acid product from the reaction mixture.

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure stainless-steel reactor, dissolve 50 parts of resorcinol in a mixture of 120 parts absolute ethanol and 150 parts water.[6]

-

Addition of Base: Add 62.8 parts of anhydrous potassium carbonate to the solution with stirring.[6]

-

Carboxylation: Seal the reactor and heat the mixture to 170°C. Introduce carbon dioxide (CO₂) gas, maintaining a constant pressure of 1.8 MPa for 3-6 hours.[6]

-

Work-up: Cool the reactor to room temperature and vent the excess CO₂. Add 150 parts of water to the reaction mixture.

-

Isomer Decomposition: Carefully adjust the pH of the mixture to 6 with sulfuric acid. Set up for distillation and remove the ethanol/water azeotrope. Reflux the remaining aqueous solution at approximately 98-100°C for 3 hours. This step is crucial for decomposing the 2,4-dihydroxybenzoic acid byproduct.[6]

-

Product Isolation: Cool the solution and adjust the pH to 1 with sulfuric acid.

-

Crystallization: Cool the acidified mixture to 5°C to precipitate the crude 2,6-dihydroxybenzoic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from hot water to yield the purified product.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 2,6-dihydroxybenzoic acid.

Key Applications in Research and Development

The unique structure of 2,6-dihydroxybenzeneboronic acid makes it a valuable tool in several advanced applications.

Advanced Building Block in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. While sterically hindered boronic acids can sometimes be challenging coupling partners, the electronic properties imparted by the two hydroxyl groups can influence the reactivity at the boronic acid site. This compound serves as a precursor to introduce the 2,6-dihydroxyphenyl moiety into complex molecular architectures, which is a common structural feature in pharmaceuticals and agrochemicals.

The general mechanism for a Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (Ar-X).

-

Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step requires a base to activate the boronic acid.

-

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemo- and Biosensors

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property extensively exploited in the design of sensors for saccharides like glucose.[8] The 2,6-dihydroxy substitution pattern provides a rigid and pre-organized binding pocket. When two boronic acid moieties are incorporated into a larger molecular scaffold, they can create highly selective receptors for specific sugars.[8] The binding event can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response, making these compounds foundational for developing enzyme-free glucose sensors.[8][9]

Medicinal Chemistry and Drug Development

The 2,6-dihydroxybenzoic acid scaffold is a privileged structure in medicinal chemistry. It is a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs and potential anti-cancer compounds.[10] The biological activity of the final compounds is often modulated by the presence and orientation of the hydroxyl and carboxylic acid groups, which can participate in hydrogen bonding and other key interactions with biological targets. While the biological activity of 2,6-dihydroxybenzoic acid itself is relatively weak, its metal complexes have shown enhanced antioxidant and antimicrobial properties.[11]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling of 2,6-dihydroxybenzeneboronic acid is essential for safety. It is classified as a hazardous substance and requires appropriate precautions.[12][13]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is also harmful if swallowed.[3]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[3][12] Use in a well-ventilated area or under a chemical fume hood.[13]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12][13]

-

Skin: Wash off immediately with plenty of soap and water.[12][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]

-

Ingestion: Clean mouth with water and seek medical attention.[12][13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from strong oxidizing agents and strong bases.[13]

Conclusion and Future Outlook

2,6-Dihydroxybenzeneboronic acid is more than just a simple arylboronic acid; it is a specialized building block with unique electronic and structural features. Its utility in constructing complex molecules for pharmaceuticals and agrochemicals, coupled with its potential in the burgeoning field of chemosensors, ensures its continued relevance. Future research will likely focus on developing more efficient and selective synthesis methods and expanding its application in asymmetric catalysis and advanced materials science. This guide provides a solid foundation for any scientist looking to harness the synthetic potential of this versatile compound.

References

- 1. PubChemLite - 2,6-dihydroxybenzeneboronic acid (C6H7BO4) [pubchemlite.lcsb.uni.lu]

- 2. 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2,6-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 2,6-dihydroxybenzoic acid, 303-07-1 [thegoodscentscompany.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 8. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection | Semantic Scholar [semanticscholar.org]

- 10. nbinno.com [nbinno.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of Dihydroxyphenylboronic Acid Isomers

Introduction

Dihydroxyphenylboronic acids (DHPBAs) represent a fascinating and highly versatile class of organic compounds. As derivatives of phenylboronic acid, they possess the inherent ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The addition of two hydroxyl (-OH) groups to the phenyl ring, however, introduces a rich layer of complexity and functionality. The specific placement of these hydroxyl groups—creating isomers such as the catechol-like 2,3- and 3,4-DHPBAs, the resorcinol-like 2,4-, 2,6-, and 3,5-DHPBAs, and the hydroquinone-like 2,5-DHPBA—dramatically influences the molecule's electronic properties, acidity, stability, and, consequently, its reactivity.

This guide provides an in-depth analysis of the reactivity of DHPBA isomers, offering a comparative perspective for researchers, scientists, and drug development professionals. We will explore how the isomeric substitution pattern dictates performance in key synthetic transformations and biological applications, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern these differences.

The Fundamental Influence of Dihydroxy Substitution on the Boronic Acid Moiety

The reactivity of a phenylboronic acid is intrinsically linked to the Lewis acidity of its boron center and the nucleophilicity of the organic group attached to it. The two hydroxyl substituents exert a powerful influence through a combination of inductive and resonance effects, which vary significantly depending on their ortho, meta, or para position relative to the boronic acid group.

-

Electronic Effects : Hydroxyl groups are activating substituents, meaning they donate electron density to the aromatic ring through resonance. This increases the electron density on the carbon atom bearing the boron, which can impact the transmetalation step of cross-coupling reactions.

-

Acidity (pKa) : The electron-withdrawing inductive effect of the hydroxyl groups increases the Lewis acidity of the boronic acid, lowering its pKa compared to unsubstituted phenylboronic acid (pKa ~8.8).[1][2] A lower pKa means the anionic, tetrahedral boronate species forms at a lower pH.[3] This is critical for applications like saccharide sensing, where binding affinity is often enhanced at physiological pH.[4]

-

Intramolecular Interactions : Ortho-substituted isomers, particularly 2,3-DHPBA, can form intramolecular hydrogen bonds between a hydroxyl group and the boronic acid moiety.[5] This can stabilize the molecule and influence the orientation of the boronic acid group, affecting its accessibility and reactivity.

-

Chelation and Stability : Catecholic isomers (3,4-DHPBA and 2,3-DHPBA) are prone to oxidation, especially at neutral or basic pH, forming reactive quinone species.[6][7] This instability can be a significant challenge in synthesis. However, this same diol arrangement allows for strong chelation with the boronic acid group, forming stable five-membered boronate esters. This property is the cornerstone of their use in sensors.[8]

dot graph TD { subgraph "Dihydroxyphenylboronic Acid Isomers" A("B(OH)₂") -- "2,3-DHPBA" --> B((Catechol-type)); A -- "3,4-DHPBA" --> C((Catechol-type)); A -- "2,4-DHPBA" --> D((Resorcinol-type)); A -- "2,6-DHPBA" --> E((Resorcinol-type)); A -- "3,5-DHPBA" --> F((Resorcinol-type)); A -- "2,5-DHPBA" --> G((Hydroquinone-type)); end }

Comparative Reactivity Analysis

The utility of a specific DHPBA isomer is dictated by its performance in the desired application. Here, we compare their reactivity in two of the most common contexts: Suzuki-Miyaura cross-coupling and boronate ester formation for sensing applications.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming carbon-carbon bonds.[9] The general reactivity trend for boronic acids in this palladium-catalyzed reaction is influenced by both electronic and steric factors.[10]

-

Catechol Isomers (3,4- and 2,3-DHPBA) : These isomers can be challenging substrates. The strong electron-donating nature of the two hydroxyl groups can make the transmetalation step of the catalytic cycle less favorable. More critically, their propensity to oxidize can lead to catalyst deactivation and the formation of undesired byproducts.[7] Furthermore, under the basic conditions typically required for the reaction, the hydroxyl groups can coordinate to the palladium catalyst, potentially inhibiting its activity.[11] For these reasons, it is often necessary to protect the hydroxyl groups (e.g., as methyl or silyl ethers) before performing the coupling reaction.

-

Resorcinol and Hydroquinone Isomers (3,5-, 2,5-, etc.) : These isomers are generally more robust and reliable coupling partners. The hydroxyl groups are less prone to oxidation compared to the catechol arrangement. In 3,5-DHPBA, the meta-positioning of the hydroxyl groups provides electron donation to the ring without direct interference with the boronic acid's participation in the catalytic cycle, often leading to good yields.[12] 2,5-DHPBA is also a viable coupling partner, with the potential for the hydroxyl groups to coordinate and potentially enhance catalyst efficiency.[11]

Causality Behind Experimental Choices : When selecting an isomer for a Suzuki-Miyaura coupling, the primary consideration is stability. If the target molecule requires a catechol moiety, a protection-coupling-deprotection sequence is the most trustworthy strategy to avoid low yields and complex product mixtures resulting from oxidation. For other substitution patterns, the unprotected DHPBA can often be used directly, simplifying the synthetic route.

dot graph TD { subgraph "Suzuki-Miyaura Catalytic Cycle" direction LR; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Pd(0)L₂"] -- "Oxidative Addition" --> B["Ar-Pd(II)-X(L₂)"]; B -- "Transmetalation" --> C["Ar-Pd(II)-Ar'(L₂)"]; C -- "Reductive Elimination" --> D["Ar-Ar'"]; D -- " " --> A; subgraph "Reactants" direction TB; node[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E["Ar-X"]; F["Ar'-B(OH)₂"]; G["Base"]; end E --> B; F --> C; G --> B; end }

Boronate Ester Formation and Sensing Applications

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for their widespread use in glucose sensing and other molecular recognition applications.[13][14] In this arena, the reactivity differences between DHPBA isomers are even more pronounced and are critically dependent on pH.

The active species in diol binding is often considered the anionic, sp³-hybridized tetrahedral boronate.[3] Therefore, boronic acids with lower pKa values, which form this boronate species at lower pH, are generally more effective binders at physiological pH (~7.4).[4]

-